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1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline

Cat. No.: B2826837
CAS No.: 1086612-64-7
M. Wt: 249.29
InChI Key: KCGBPABTJYPDJN-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemical Biology

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of chemical biology and medicinal chemistry. A significant percentage of FDA-approved small-molecule drugs feature one or more nitrogen-based heterocycles, highlighting their importance in the drug discovery process. globalresearchonline.net These scaffolds provide a rigid framework that can be functionalized to achieve specific interactions with biological targets. Their ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them ideal for designing molecules that can bind with high affinity and selectivity to proteins and nucleic acids.

Overview of Thiazole-Containing Scaffolds in Bioactive Molecules

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key component of numerous biologically active compounds. globalresearchonline.net This scaffold is present in a wide array of natural products, including Vitamin B1, and in many synthetic drugs. ingentaconnect.com Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties. nih.govnih.gov

The fused bicyclic system, Thiazolo[5,4-b]pyridine (B1319707), is considered a privileged structure in medicinal chemistry due to its structural resemblance to other biologically important skeletons like purines. researchgate.netmdpi.com This scaffold has been utilized to develop inhibitors for various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.govresearchgate.net The versatility of the Thiazolo[5,4-b]pyridine core allows for functionalization at multiple positions, enabling the fine-tuning of its biological activity against different targets. nih.gov For instance, derivatives of this scaffold have been investigated as c-KIT inhibitors to overcome resistance to existing cancer therapies. nih.gov

Table 1: Reported Biological Activities of Thiazolo[5,4-b]pyridine Derivatives

Biological Target/Activity Specific Derivative Class Reference
Kinase Inhibition (PI3K, ITK, BCR-ABL, RAF, VEGFR2) Various substituted analogues nih.govresearchgate.net
c-KIT Inhibition (GIST) Novel synthesized derivatives nih.gov
S1p1 and S1p5 Agonism Specific analogues mdpi.comnih.gov
H3 Receptor Antagonism Specific analogues mdpi.comnih.gov
DNA Gyrase B Inhibition Specific analogues mdpi.comnih.gov
Glucokinase Activation Specific analogues mdpi.comnih.gov

The Structural and Functional Importance of Proline Derivatives in Medicinal Chemistry

Proline is a unique proteinogenic amino acid characterized by its secondary amine, where the side chain forms a pyrrolidine (B122466) ring with the backbone nitrogen. This cyclic structure imparts significant conformational rigidity, making it a crucial element in protein folding and structure. In medicinal chemistry, proline and its analogues are valuable building blocks for constructing small molecules and peptides. acs.orgnih.gov

The constrained nature of the proline ring helps to limit the conformational flexibility of a molecule, which can lead to a more defined three-dimensional shape and improved binding to a biological target. acs.org Proline analogues are incorporated into drug candidates to enhance properties such as bioavailability, metabolic stability, and efficacy. For example, modifications like fluorination can alter polarity and susceptibility to metabolic degradation. acs.org Bicyclic proline analogues are found in several successful drugs, including ACE inhibitors used to treat hypertension. acs.org

Table 2: Applications of Proline and its Analogues in Drug Design

Application Area Example Drug Class/Molecule Function of Proline Moiety Reference
Antihypertensive ACE inhibitors (e.g., Captopril, Ramipril) Forms part of the core bicyclic scaffold acs.orgenamine.net
Anti-Hepatitis Ledipasvir, Telaprevir Structural building block enamine.net
Antidiabetic Saxagliptin Component of the drug structure enamine.net
Antiviral Nirmatrelvir Key structural element acs.orgnih.gov
Enzyme Inhibition Various Provides rigidity for optimal binding

Contextualizing 1-nih.govrsc.orgThiazolo[5,4-b]pyridin-2-ylproline within Privileged Chemical Motifs

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of serving as ligands for a diverse range of biological receptors. researchgate.netnih.gov These structures are frequently found in approved drugs and bioactive molecules, suggesting they possess favorable physicochemical properties and a predisposition for interacting with biological systems. scielo.br

The compound 1- nih.govrsc.orgThiazolo[5,4-b]pyridin-2-ylproline is a hybrid molecule that incorporates two such privileged motifs. The Thiazolo[5,4-b]pyridine core is recognized as an important privileged structure in medicinal chemistry, serving as a template for a variety of kinase inhibitors and other therapeutic agents. mdpi.com Similarly, the proline scaffold is a staple in drug design, valued for the conformational constraint it imposes, which is often key to achieving high-affinity binding. acs.org

By linking the proline ring to the 2-position of the Thiazolo[5,4-b]pyridine system, 1- nih.govrsc.orgThiazolo[5,4-b]pyridin-2-ylproline presents a unique three-dimensional architecture. This specific combination leverages the established biological relevance of both components. The Thiazolo[5,4-b]pyridine moiety can engage with target proteins, for instance, in the ATP-binding site of kinases, while the proline portion can introduce specific steric and conformational properties that may enhance selectivity or potency. The exploration of such hybrid molecules is a rational strategy in the ongoing search for novel drug candidates with improved therapeutic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2S B2826837 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline CAS No. 1086612-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-10(16)8-4-2-6-14(8)11-13-7-3-1-5-12-9(7)17-11/h1,3,5,8H,2,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGBPABTJYPDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 1 2 Thiazolo 5,4 B Pyridin 2 Ylproline and Analogous Architectures

Retrosynthetic Disconnection Strategies for the 1-mdpi.comrsc.orgThiazolo[5,4-b]pyridin-2-ylproline Framework

A logical retrosynthetic analysis of the target molecule, 1- mdpi.comrsc.orgThiazolo[5,4-b]pyridin-2-ylproline, suggests several strategic disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the C-N bond between the proline nitrogen and the C2 position of the thiazolo[5,4-b]pyridine (B1319707) core, and the bonds forming the fused thiazole (B1198619) ring.

Primary Disconnection (C-N Bond):

This disconnection breaks the molecule into two key fragments: a functionalized thiazolo[5,4-b]pyridine (Intermediate A) and a suitable proline derivative (Intermediate B). This approach is advantageous as it allows for the separate synthesis and potential diversification of both the heterocyclic core and the chiral amino acid component before their convergent coupling.

Intermediate A: A thiazolo[5,4-b]pyridine bearing a suitable leaving group at the C2 position, such as a halogen (e.g., 2-bromothiazolo[5,4-b]pyridine), or an amino group (2-aminothiazolo[5,4-b]pyridine).

Intermediate B: A proline ester (e.g., methyl or ethyl ester) to facilitate coupling and purification. The stereochemistry of the proline must be pre-established.

The forward synthesis would then involve a nucleophilic substitution or a cross-coupling reaction to form the crucial C-N bond. For instance, a Buchwald-Hartwig or Ullmann-type coupling could be employed to connect the proline nitrogen to the 2-halo-substituted heterocyclic core.

Secondary Disconnection (Thiazole Ring Formation):

A further retrosynthetic disconnection of Intermediate A, the thiazolo[5,4-b]pyridine core, can be envisioned by breaking the thiazole ring. This typically involves a disconnection of the C-S and C=N bonds, leading back to a functionalized pyridine (B92270) precursor.

Precursor C: A 2-chloro-3-aminopyridine derivative.

Precursor D: A source for the C2-S fragment of the thiazole ring. For instance, reaction with potassium thiocyanate (B1210189) (KSCN) can be used to form the 2-aminothiazolo[5,4-b]pyridine (B1330656) scaffold. Alternatively, a proline-derived thioamide could be envisioned as a coupling partner, which would form both the thiazole ring and the C-N bond in a single cyclocondensation step, albeit with potential challenges in controlling regioselectivity and stereochemistry.

This retrosynthetic blueprint provides a flexible and modular approach to the synthesis of 1- mdpi.comrsc.orgThiazolo[5,4-b]pyridin-2-ylproline and allows for the generation of analogs through modification of the individual building blocks.

Classical and Contemporary Approaches to the Thiazolo[5,4-b]pyridine Moiety Synthesis

The thiazolo[5,4-b]pyridine scaffold is a key structural motif found in a variety of biologically active compounds. nih.govbioduro.com Its synthesis has been approached through several classical and contemporary methods, primarily involving the construction of the thiazole ring onto a pre-existing pyridine core.

Cyclocondensation reactions are the most common strategies for the formation of the thiazolo[5,4-b]pyridine nucleus. These methods typically start from appropriately substituted pyridine derivatives.

One of the most direct methods involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with a thiocyanate salt, such as potassium thiocyanate (KSCN). nih.gov This reaction proceeds through an initial nucleophilic substitution of the chlorine atom by the thiocyanate, followed by an intramolecular cyclization of the resulting isothiocyanate intermediate onto the adjacent amino group to form the 2-aminothiazolo[5,4-b]pyridine ring system.

Another well-established approach is the reaction of a 3-aminopyridine-2-thione with an α-halocarbonyl compound. This method, a variation of the Hantzsch thiazole synthesis, allows for the introduction of various substituents at the C2 position of the thiazole ring, depending on the nature of the α-halocarbonyl reagent.

More contemporary methods have explored one-pot multi-component reactions. For instance, the reaction of a 3-aminopyridine, an aldehyde, and a sulfur source can lead to the formation of the thiazolo[5,4-b]pyridine scaffold in a single step, often under microwave irradiation to accelerate the reaction and improve yields. mdpi.com High-pressure Q-Tube reactors have also been employed to promote cyclocondensation reactions for the synthesis of related thiazolopyridazine derivatives, suggesting their potential applicability in thiazolo[5,4-b]pyridine synthesis. mdpi.com

A summary of common cyclocondensation strategies is presented in the table below.

Starting Pyridine DerivativeReagent(s)Product TypeReference
3-Amino-2-chloropyridineKSCN2-Aminothiazolo[5,4-b]pyridine nih.gov
3-Aminopyridine-2-thioneα-Haloketone2-Substituted thiazolo[5,4-b]pyridine tandfonline.com
2-Chloro-3-nitropyridineThioamide or Thiourea2-Substituted-6-nitrothiazolo[5,4-b]pyridine mdpi.com
3-Iodopyridin-2-amineCS₂, Secondary Amine2-Substituted thiazolo[5,4-b]pyridine rsc.org

Once the thiazolo[5,4-b]pyridine core is assembled, regioselective functionalization is often necessary to introduce the desired substituents for structure-activity relationship (SAR) studies. The C2 position is a common site for functionalization, which is critical for the introduction of the proline moiety in the target molecule.

If the thiazolo[5,4-b]pyridine is synthesized as the 2-amino derivative, it can be converted to a 2-halo derivative, typically 2-bromo, via a Sandmeyer-type reaction. For example, treatment of 2-aminothiazolo[5,4-b]pyridine with copper(II) bromide and tert-butyl nitrite (B80452) provides the corresponding 2-bromothiazolo[5,4-b]pyridine (B1521824) in good yield. mdpi.com This 2-bromo derivative is a versatile intermediate for various cross-coupling reactions.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic cores. While less explored for the thiazolo[5,4-b]pyridine system specifically, palladium- or copper-catalyzed direct C-H arylation has been successfully applied to related thiazole and imidazo[4,5-b]pyridine systems. researchgate.netrsc.org These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The regioselectivity of such C-H functionalization is often directed by the electronic properties of the heterocyclic system and the nature of the directing group, if present. For the thiazolo[5,4-b]pyridine nucleus, the C2 position is electronically favored for certain types of C-H activation protocols.

The table below summarizes key functionalization reactions of the thiazolo[5,4-b]pyridine core.

Starting MaterialReagent(s)ProductReaction TypeReference
2-Aminothiazolo[5,4-b]pyridineCuBr₂, t-BuONO2-Bromothiazolo[5,4-b]pyridineSandmeyer Reaction mdpi.com
2-Bromothiazolo[5,4-b]pyridineArylboronic acid, Pd catalyst2-Arylthiazolo[5,4-b]pyridineSuzuki Coupling mdpi.com
Thiazolo[5,4-b]pyridineAryl halide, Ni catalystC5-Arylthiazolo[5,4-b]pyridineDirect C-H Arylation nih.gov

Application of Sustainable Chemical Synthesis Principles (Green Chemistry) for 1-mdpi.comrsc.orgThiazolo[5,4-b]pyridin-2-ylproline Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. researchgate.net For the synthesis of 1- mdpi.comrsc.orgThiazolo[5,4-b]pyridin-2-ylproline and its analogs, several green chemistry strategies can be applied.

The use of greener solvents is a key aspect of sustainable synthesis. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of more environmentally benign solvents that can be used in certain steps of the synthesis. Multi-component reactions, which combine several starting materials in a single step to form a complex product, are inherently greener as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.gov The synthesis of thiazole derivatives has been reported using multi-component reactions in water, highlighting the feasibility of this approach. nih.gov

The use of catalysts, particularly reusable heterogeneous catalysts, can significantly improve the sustainability of a synthesis. tandfonline.com Catalysts can reduce the need for stoichiometric reagents and often allow for milder reaction conditions. For example, the use of reusable NiFe₂O₄ nanoparticles has been reported for the green one-pot synthesis of thiazole scaffolds.

To quantify the "greenness" of a synthetic route, various metrics have been developed. mdpi.comnih.gov These metrics provide a framework for evaluating and comparing the environmental performance of different synthetic strategies.

The table below presents some key green chemistry metrics and their relevance to the synthesis of complex heterocyclic molecules.

MetricDescriptionIdeal ValueRelevance to Synthesis
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Measures the efficiency of incorporation of reactant atoms into the final product.
E-Factor (Environmental Factor) Total weight of waste / Weight of product0A simple metric for the amount of waste generated per unit of product.
Process Mass Intensity (PMI) Total mass in a process / Mass of product1A holistic metric that includes all materials used in a process, including solvents and work-up reagents.
Reaction Mass Efficiency (RME) Mass of product / Total mass of reactants100%A more practical metric than atom economy as it takes into account reaction yield and stoichiometry.

Parallel Synthesis and Library Generation Methodologies for Structure-Activity Relationship Studies

Parallel synthesis and the generation of compound libraries are essential tools in modern drug discovery for the efficient exploration of structure-activity relationships (SAR). bioduro.com For a target molecule like 1- mdpi.comrsc.orgThiazolo[5,4-b]pyridin-2-ylproline, a library of analogs can be generated by systematically varying the substituents on both the thiazolo[5,4-b]pyridine core and the proline moiety.

A divergent synthetic strategy is often employed for library generation. A common intermediate, such as 2-bromo- or 2-aminothiazolo[5,4-b]pyridine, can be synthesized on a larger scale and then reacted in parallel with a diverse set of building blocks. For example, a library of analogs could be generated by reacting a common 2-bromothiazolo[5,4-b]pyridine intermediate with a variety of substituted proline derivatives, or other cyclic and acyclic amino acids.

Solid-phase organic synthesis (SPOS) is a powerful technique for parallel synthesis, as it simplifies the purification process by allowing for the easy removal of excess reagents and by-products by simple filtration and washing. While no direct examples of the solid-phase synthesis of 1- mdpi.comrsc.orgThiazolo[5,4-b]pyridin-2-ylproline are available, the solid-phase synthesis of other thiazole-containing libraries has been reported. rsc.org

The table below outlines a potential parallel synthesis strategy for generating a library of analogs based on the 1- mdpi.comrsc.orgThiazolo[5,4-b]pyridin-2-ylproline scaffold.

Scaffold PositionDiversity ElementExample Building Blocks
Proline Moiety Substituted Prolines4-Hydroxyproline, 4-Fluoroproline, Thiaproline
Other Amino AcidsPipecolic acid, Azetidine-2-carboxylic acid
Thiazolo[5,4-b]pyridine C5-position Aryl/Heteroaryl groupsSubstituted phenylboronic acids, Heteroarylboronic acids
Thiazolo[5,4-b]pyridine C6-position Various functional groupsAlkyl halides, Amines (via nucleophilic aromatic substitution)

By employing such parallel synthesis strategies, a large number of analogs can be rapidly synthesized and screened for their biological activity, accelerating the identification of lead compounds with improved properties.

In Vitro Biological Activity Profiling of 1 1 2 Thiazolo 5,4 B Pyridin 2 Ylproline Derivatives

High-Throughput Screening and Primary Assays for Biological Evaluation

The initial exploration of the biological potential of novel 1- nih.govresearchgate.netthiazolo[5,4-b]pyridin-2-ylproline derivatives typically begins with their inclusion in high-throughput screening (HTS) campaigns. In this phase, large libraries of synthesized compounds are systematically tested against a panel of diverse biological targets to identify initial "hits." For instance, novel series of thiazolo[5,4-b]pyridine (B1319707) analogues are rationally designed and synthesized, often through multi-step pathways, to generate a collection of structurally diverse molecules. nih.gov

Following synthesis, these compound libraries are subjected to primary assays. These assays are designed to be rapid and cost-effective, providing a qualitative or semi-quantitative measure of activity. Common primary assays include enzymatic assays to detect inhibition or activation, and cell-based assays to measure outcomes like cell viability or proliferation. nih.govnih.gov For example, a library of 31 novel thiazolo[5,4-b]pyridine derivatives was synthesized and subsequently evaluated for enzymatic inhibitory activity against specific kinases to identify lead compounds. nih.govresearchgate.net Similarly, other synthesized series have been evaluated against various cancer cell lines using standard MTT assays to determine their anti-proliferative effects. nih.gov Compounds that demonstrate significant activity in these primary screens are then selected for more detailed investigation in secondary, more specific assays.

Targeted Enzymatic Inhibition Studies

Following initial screening, derivatives showing promise are investigated in targeted enzymatic assays to quantify their potency and elucidate their mechanism of action. The thiazolo[5,4-b]pyridine scaffold has been identified as a versatile template for developing inhibitors of several key enzyme families. nih.gov

The thiazolo[5,4-b]pyridine core is a well-established hinge-binding motif for various protein kinases, and its derivatives have been extensively studied as kinase inhibitors. nih.gov

c-KIT Inhibition: Derivatives of this scaffold have been developed as potent inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). Structure-activity relationship (SAR) studies led to the identification of compound 6r , which demonstrated significant inhibitory activity against an imatinib-resistant c-KIT double mutant (V560G/D816V). nih.gov This highlights the potential of the scaffold to overcome clinical drug resistance. nih.gov

CompoundTarget KinaseIC50 (µM)
6r c-KIT (V560G/D816V)4.77
Imatinib (B729)c-KIT (Wild-Type)0.27
Sunitinibc-KIT (Wild-Type)0.14

Data sourced from Nam et al. nih.govresearchgate.net

PI3K Inhibition: The scaffold has also been successfully utilized to create highly potent inhibitors of phosphoinositide 3-kinases (PI3Ks). By designing 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines, researchers identified compound 19a as a powerful inhibitor of multiple PI3K isoforms, with potency in the low nanomolar range. mdpi.comresearchgate.net The pyridyl group attached to the core was found to be a crucial structural unit for this high potency. mdpi.com

CompoundTarget KinaseIC50 (nM)
19a PI3Kα3.6
19a PI3Kγ1.8
19a PI3Kδ2.5
19a PI3Kβ~25 (10-fold less active)

Data sourced from Molecules (2020). mdpi.comresearchgate.net

ITK, VEGFR2, BCR-ABL, and RAF Inhibition: The versatility of the thiazolo[5,4-b]pyridine scaffold extends to other important kinase targets. The 1-nitrogen and 2-amino group of the scaffold can form key hydrogen bonding contacts with the hinge region of ITK. nih.gov Furthermore, functionalization at the 5-position has been explored to target the ATP-binding sites of BCR-ABL and RAF. nih.gov Researchers have also designed and synthesized thiazolo[5,4-b]pyridine derivatives as type-II inhibitors of VEGFR2 kinase, demonstrating the scaffold's utility in targeting angiogenesis-related pathways. estranky.skresearchgate.net While the scaffold is known to be a template for inhibitors of these kinases, specific inhibitory data for proline-containing derivatives were not detailed in the reviewed literature.

Thiazole-containing compounds, including those with a pyridine (B92270) moiety, have been identified as a promising class of bacterial DNA gyrase B inhibitors. actascientific.com This enzyme is a validated and attractive target for the development of new antibacterial agents. actascientific.com The thiazolo[5,4-b]pyridine framework is among the heterocyclic structures investigated for this activity. nih.gov Studies involving quantitative structure-activity relationship (QSAR) models have been conducted on thiazolopyridine derivatives to optimize their DNA gyrase inhibitory effects, underscoring the active interest in this scaffold for developing novel antibiotics.

In addition to enzyme inhibition, the thiazolo[5,4-b]pyridine scaffold has been explored for enzyme activation. Specifically, analogues have been identified as glucokinase activators. nih.gov Glucokinase is a principal enzyme in glucose homeostasis, and its activation is a therapeutic strategy for treating type 2 diabetes. While this activity has been established for the general scaffold, specific data regarding the potency (e.g., EC50 values) of 1- nih.govresearchgate.netthiazolo[5,4-b]pyridin-2-ylproline derivatives as glucokinase activators are not yet widely published.

Receptor Ligand Binding and Functional Assays

Beyond enzymatic targets, derivatives of the thiazolo[5,4-b]pyridine core have been evaluated for their ability to bind to and modulate the function of cell surface receptors, particularly G-protein coupled receptors (GPCRs).

A significant area of research has been the development of thiazolo[5,4-b]pyridine derivatives as agonists for the sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype. Agonism of S1P1 is a validated mechanism for immunomodulation. Research in this area led to the discovery of potent and isoform-selective S1P1 agonists. For example, compound AMG 369 was identified as a potent dual agonist of S1P1 and S1P5 with significantly less activity at the S1P3 receptor, an important feature for avoiding potential cardiovascular side effects.

CompoundTarget ReceptorEC50 (µM)
AMG 369 (5d) S1P10.002
AMG 369 (5d) S1P30.888
AMG 369 (5d) S1P50.029

Data sourced from Cee et al.

H3 Receptor Antagonist Activity

Derivatives of the thiazolo[5,4-b]pyridine class have been identified as a promising group of non-imidazole histamine (B1213489) H3 receptor antagonists. The H3 receptor, primarily expressed in the central nervous system, modulates the release of several neurotransmitters, making it a significant target for treating various neurological and cognitive disorders.

In vitro evaluation of these compounds is often conducted using radioligand binding assays on cell lines expressing the human H3 receptor (hH3R) or functional assays that measure the reversal of agonist-induced effects. For example, a 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay in HEK293 cells stably expressing the hH3R can determine a compound's ability to counteract the inhibitory effect of an H3R agonist, thereby classifying it as an antagonist or inverse agonist.

One study on 2,6-disubstituted thiazolo[4,5-b]pyridines utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophoric modeling to understand the structural features essential for H3 receptor antagonistic activity. These computational models help in designing more potent inhibitors by identifying key steric and electrostatic interactions between the ligand and the receptor. The research highlighted that specific substitutions on the thiazolo[4,5-b]pyridine (B1357651) core are crucial for high-affinity binding and potent antagonist activity.

While specific Ki values for 1-Thiazolo[5,4-b]pyridin-2-ylproline were not found in the reviewed literature, the data below from related thiazolopyridine derivatives illustrate the potential of this chemical class.

Table 1: In Vitro H3 Receptor Antagonist Activity of Selected Thiazolopyridine Derivatives

Compound ID Assay Method Receptor Activity (Ki/IC50)
AR71 cAMP Accumulation Assay hH3R IC50 = 83.5 ± 11.9 nM

This table is representative of the activity of the broader thiazolopyridine class and is based on available research. Data for the specific proline conjugate is not available.

Adenosine A2A Receptor Inverse Agonism

The adenosine A2A receptor (A2AR) is a G protein-coupled receptor that has emerged as a significant therapeutic target for neurodegenerative disorders and in immuno-oncology. While extensive research exists on A2AR antagonists, studies on compounds with a thiazolo[5,4-b]pyridine core are less common than for closely related scaffolds like thiazolo[5,4-d]pyrimidines.

Research into thiazolo[5,4-d]pyrimidine (B3050601) derivatives has identified several potent and selective human A2A receptor inverse agonists. For instance, a series of 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines were characterized through in vitro competition binding experiments and functional assays measuring cyclic AMP levels. Two derivatives from this series demonstrated exceptionally high affinity, with Ki values in the femtomolar range, and acted as potent inverse agonists.

Another study on thiazolo[5,4-d]pyrimidines identified compounds with nanomolar and subnanomolar binding affinities for both the human A1 and A2A adenosine receptors. The most potent compounds from this series showed IC50 values in the low nanomolar range in functional assays, confirming their antagonist activity at the hA2A AR.

Although these findings are for a related but structurally distinct heterocyclic system, they suggest the potential for thiazolo-fused pyridine structures to interact with adenosine receptors. Direct in vitro binding or functional data for 1-Thiazolo[5,4-b]pyridin-2-ylproline derivatives as A2A receptor inverse agonists is not currently available in the public literature. Further investigation is required to determine if this specific scaffold shares the A2AR affinity seen in its pyrimidine-containing cousins.

In Vitro Cellular Antiproliferative Activities in Established Cancer Cell Lines

Thiazolo[5,4-b]pyridine derivatives have been the subject of extensive research as potential anticancer agents due to their activity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular targets like protein kinases.

One area of focus has been the development of these derivatives as c-KIT inhibitors, particularly for overcoming resistance to existing therapies in gastrointestinal stromal tumors (GIST). A series of 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their anti-proliferative effects on c-KIT-dependent cancer cells, GIST-T1 and HMC1.2. The HMC1.2 cell line is notable for harboring V560G and D816V c-KIT mutations, which confer resistance to imatinib. Several synthesized compounds, including 6r, 6s, 7c, and 7h, demonstrated anti-proliferative activities on GIST-T1 cells that were comparable to or slightly better than imatinib (GI₅₀ = 0.02 μM). Notably, derivative 6r showed 23.6-fold higher anti-proliferative activity (GI₅₀ = 1.15 μM) on the resistant HMC1.2 cells compared to imatinib.

Another study rationally designed and synthesized a series of thiazolo[5,4-b]pyridine analogues as epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors for non-small cell lung cancer. The anticancer activity was tested against HCC827, H1975, and A549 cancer cell lines. A number of these derivatives showed potent activity, with compound 10k being particularly noteworthy. It displayed IC₅₀ values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cell lines, respectively. Importantly, the most potent derivatives were selectively cytotoxic to cancer cells, showing no toxicity to the normal BEAS-2B cell line at concentrations above 35 μM.

Further research on a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative investigated its in-vitro anti-proliferative activity against a panel of human cancer cell lines. The results indicated strong activity against the HCT-116 colon carcinoma cell line (IC₅₀ = 15.87 ± 1.3 µg/ml) and the HepG2 liver carcinoma cell line (IC₅₀ = 24.7 ± 9.5 µg/ml). Moderate cytotoxic activity was observed against the MCF-7 breast adenocarcinoma cell line (IC₅₀ = 42.6 ± 31.8 µg/ml).

The table below summarizes the in vitro antiproliferative activities of representative thiazolo[5,4-b]pyridine derivatives against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Thiazolo[5,4-b]pyridine Derivatives

Derivative Cancer Cell Line Activity Metric Value
6r GIST-T1 (Gastrointestinal Stromal Tumor) GI₅₀ ~0.02 µM
6r HMC1.2 (Mast Cell Leukemia, Imatinib-resistant) GI₅₀ 1.15 µM
10k HCC827 (Non-small Cell Lung Cancer) IC₅₀ 0.010 µM
10k NCI-H1975 (Non-small Cell Lung Cancer) IC₅₀ 0.08 µM
10k A-549 (Non-small Cell Lung Cancer) IC₅₀ 0.82 µM
DBTHP HCT-116 (Colorectal Carcinoma) IC₅₀ 15.87 ± 1.3 µg/ml
DBTHP HepG2 (Hepatocellular Carcinoma) IC₅₀ 24.7 ± 9.5 µg/ml

| DBTHP | MCF-7 (Breast Adenocarcinoma) | IC₅₀ | 42.6 ± 31.8 µg/ml |

Data compiled from multiple research sources. GI₅₀ represents the concentration causing 50% growth inhibition, and IC₅₀ represents the concentration causing 50% inhibition of cellular proliferation.

Spectrum of Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular, Antimalarial)

The thiazolo[5,4-b]pyridine scaffold and its derivatives have been investigated for their potential as antimicrobial agents, demonstrating a range of activities against various bacterial and fungal pathogens. The evaluation of these compounds typically involves determining their minimum inhibitory concentration (MIC) using in vitro broth microdilution and agar (B569324) diffusion methods.

A study screening the antimicrobial properties of several 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and related derivatives found notable antifungal activity. Specifically, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (Compound V) exhibited the highest activity against Candida albicans, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. The same study also explored the synergistic effects of these compounds with the antibiotic amoxicillin (B794) against multidrug-resistant bacteria, including ESβL-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH).

In a separate investigation, a naturally occurring thiazolo[5,4-b]pyridine alkaloid, Janthinedine A, was isolated from the endophytic fungus Penicillium janthinellum. However, when its antimicrobial activity was evaluated against seven agricultural pathogenic fungi and eight clinically drug-resistant bacteria, it did not show significant efficacy. Other compounds isolated from the same fungus did exhibit weak to moderate antifungal activity against Alternaria fragriae.

Research on the closely related thiazolo[4,5-d]pyrimidine (B1250722) scaffold has also shown promising antibacterial results. In one study, newly synthesized derivatives were highly active against Bacillus subtilis and Pseudomonas aeruginosa, with some compounds demonstrating greater potency than the reference antibiotic, streptomycin. A lower level of activity was observed against Staphylococcus aureus.

The antimicrobial data for various thiazolo[5,4-b]pyridine and related derivatives are summarized in the table below.

Table 3: In Vitro Antimicrobial Activity of Thiazolo[5,4-b]pyridine and Related Derivatives

Derivative Target Organism Activity Metric Value
Compound V Candida albicans MIC 12.5 µg/mL
Thiazolo[4,5-d]pyrimidine derivatives Bacillus subtilis Inhibition Zone > Streptomycin
Thiazolo[4,5-d]pyrimidine derivatives Pseudomonas aeruginosa Inhibition Zone > Streptomycin

| Janthinedine A | Various bacteria and fungi | - | Not active |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism. Data is compiled from multiple research sources.

Investigation of In Vitro Immunomodulatory and Anti-inflammatory Effects

The immunomodulatory and anti-inflammatory potential of thiazolo[5,4-b]pyridine derivatives has been explored through various in vitro assays, revealing their ability to modulate key inflammatory pathways. While much of the research on the anti-inflammatory properties of this class of compounds has been conducted using in vivo models, such as carrageenan-induced rat paw edema, these studies are often supported by in vitro mechanistic investigations.

A study on a series of chiral thiazolo-pyrones, which share a related thiazole-fused heterocyclic core, demonstrated significant anti-inflammatory effects in vitro. These compounds were evaluated for their capacity to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Key findings from this research include:

Nitric Oxide (NO) Inhibition : Many of the synthesized compounds potently inhibited the release of nitric oxide (NO), a key inflammatory mediator. One derivative, compound 3n , was particularly effective, reducing NO production by 95.2% at a concentration of 30μM with minimal cytotoxicity.

Prostaglandin (B15479496) E2 (PGE₂) Suppression : Compound 3n also suppressed the release of prostaglandin E2 (PGE₂), another crucial mediator of inflammation. It demonstrated a dose-dependent inhibition at both the cellular level (IC₅₀ of 16.06μM) and the enzymatic level (IC₅₀ of 0.72μM), suggesting direct inhibition of cyclooxygenase (COX) enzymes.

Cytokine Inhibition : The anti-inflammatory activity of compound 3n was further evidenced by its ability to inhibit the pro-inflammatory cytokines TNF-α and IL-6.

Mechanism of Action : Mechanistic studies using Western blot analysis revealed that compound 3n downregulated the expression of inducible nitric oxide synthase (iNOS) and COX-2, the enzymes responsible for producing NO and PGE₂, respectively. Furthermore, it inhibited the activation of the MAPK signaling pathway by reducing the phosphorylation of p38, ERK, and JNK.

Additionally, research on isothiazolo[5,4-b]pyridines, a related isomeric scaffold, has identified them as inhibitors of the COX-1 enzyme, further supporting the potential of this heterocyclic system to target key enzymes in the inflammatory cascade.

The table below summarizes the in vitro anti-inflammatory activities of a representative thiazolo-pyrone derivative, highlighting the potential mechanisms through which thiazolo[5,4-b]pyridine derivatives may exert similar effects.

Table 4: In Vitro Anti-inflammatory Effects of a Representative Thiazolo-pyrone Derivative (Compound 3n)

Assay Cell Line / Enzyme Activity Metric Value
Nitric Oxide (NO) Production LPS-stimulated RAW264.7 % Inhibition 95.2% at 30µM
Prostaglandin E2 (PGE₂) Release Cellular Level IC₅₀ 16.06 µM
Cyclooxygenase-2 (COX-2) Inhibition Enzyme Level IC₅₀ 0.72 µM
Cytokine Inhibition - - Potent inhibition of TNF-α and IL-6
Protein Expression - - Downregulation of iNOS and COX-2

Data is from a study on thiazolo-pyrones and is indicative of the potential activities for the broader class of thiazole-fused pyridines.

Quantitative Evaluation of Antioxidant Efficacy via Radical Scavenging Assays

The antioxidant potential of thiazolo[4,5-b]pyridine derivatives has been quantitatively assessed using in vitro radical scavenging assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The activity is typically quantified by the decrease in absorbance of the DPPH solution, and results are often expressed as percent inhibition or as an IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Several studies have synthesized series of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives and evaluated their antioxidant capabilities. These investigations involved modifying the core structure through various chemical reactions like acylation and cyclocondensation to create a library of compounds for screening. The results indicated that many of the synthesized derivatives exhibit notable free-radical-scavenging activities.

In one such study, the antioxidant activity of newly synthesized N3 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones was compared to that of ascorbic acid, a well-known antioxidant standard. The findings revealed that some of the tested compounds were more potent than the standard, demonstrating the potential of this chemical scaffold for developing effective antioxidant agents. Another investigation into 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones also confirmed the promise of this class of compounds in scavenging DPPH radicals.

The table below presents the antioxidant efficacy of selected thiazolo[4,5-b]pyridine-2-one derivatives from a representative study, showcasing their percentage inhibition of the DPPH radical.

Table 5: Antioxidant Efficacy of Thiazolo[4,5-b]pyridine-2-one Derivatives via DPPH Radical Scavenging Assay

Compound ID % Inhibition of DPPH Radical
1d 76
1e 71
1f 76
1g 78
1h 78
1j 66
2a 81
2b 79

| Ascorbic Acid (Standard) | 77 |

The percentage of inhibition represents the free-radical-scavenging activity of the compounds. Data is from a study by Chaban T, et al., and is representative of the antioxidant potential within this class of compounds.

Mechanistic Elucidation of 1 1 2 Thiazolo 5,4 B Pyridin 2 Ylproline Bioactivity at the Molecular and Cellular Level

Identification of Direct Molecular Targets and Binding Partners

Research into the broader family of thiazolo[5,4-b]pyridine (B1319707) derivatives has identified several direct molecular targets, primarily within the kinase family. Notably, derivatives of this scaffold have been synthesized and evaluated as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the receptor tyrosine kinase c-KIT. nih.govnih.gov For instance, certain analogues have demonstrated nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov The thiazolo[5,4-b]pyridine core can act as a hinge-binding motif for various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.govresearchgate.net

Specific studies to identify the direct molecular targets and binding partners of 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline have not been found in the reviewed literature. The proline substitution may alter the binding affinity and selectivity for known targets of the parent scaffold or introduce novel interactions with other proteins.

Analysis of Intracellular Signaling Pathway Perturbations

Given that thiazolo[5,4-b]pyridine derivatives can inhibit kinases like PI3K and c-KIT, it is plausible that they perturb critical intracellular signaling pathways. nih.govnih.gov The PI3K pathway is a central regulator of cell growth, survival, proliferation, and differentiation, and its hyperactivation is common in human cancers. nih.govresearchgate.net Inhibition of c-KIT by these derivatives can block downstream signaling cascades, leading to the suppression of cancer cell proliferation. nih.gov

However, a detailed analysis of the specific intracellular signaling pathways perturbed by 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline is not available. Research is needed to determine if and how the proline moiety influences the compound's ability to modulate these or other signaling cascades.

Detailed Kinetic Studies of Enzyme-Inhibitor Interactions

While studies on related thiazolo[5,4-b]pyridine derivatives report IC50 values against various kinases, detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) are not extensively detailed for the broader class and are absent for 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline specifically. nih.govnih.gov Such studies are crucial for understanding the dynamics of the enzyme-inhibitor interaction and for optimizing the compound's potency and selectivity.

Characterization of Receptor-Ligand Binding Dynamics and Downstream Signaling Cascades

Thiazolo[5,4-b]pyridine derivatives have been identified as agonists for sphingosine-1-phosphate receptors S1P1 and S1P5. nih.gov These receptors are involved in regulating lymphocyte trafficking and have implications for inflammatory diseases. nih.gov The binding of these compounds to their target receptors can initiate downstream signaling events.

The specific receptor-ligand binding dynamics and the resulting downstream signaling cascades for 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline have not been characterized. It is unknown whether the proline substitution affects binding to S1P receptors or other potential receptor targets.

Investigation of Cell Cycle Modulation and Apoptosis Induction Mechanisms in Cancer Cells

Derivatives of the related thiazolo[5,4-d]pyrimidine (B3050601) scaffold have been shown to induce apoptosis in cancer cells. nih.gov This is often associated with an increase in the sub-G1 population in cell cycle analysis and cleavage of PARP-1. nih.gov Similarly, c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold have been observed to induce apoptosis and cell cycle arrest in cancer cells. nih.gov

Specific investigations into the effects of 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline on cell cycle modulation and apoptosis induction in cancer cells are lacking. Such studies would be valuable in assessing its potential as an anticancer agent.

Dissection of Antimicrobial Modes of Action and Resistance Mechanisms

The thiazole (B1198619) ring is a component of various compounds with antimicrobial activity. nih.gov Thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing activity against pathogenic bacteria and fungi. mdpi.com The mechanisms of action for these compounds are not always well-defined but can involve inhibition of essential bacterial enzymes like DNA gyrase B. actascientific.com

There is no specific information available on the antimicrobial mode of action or potential resistance mechanisms associated with 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 1 1 2 Thiazolo 5,4 B Pyridin 2 Ylproline Scaffolds

Generation and Validation of Predictive QSAR Models:Consequently, no QSAR models, molecular descriptors, or machine learning applications for this specific compound series are available in the literature.

Assessment of QSAR Model Predictive Performance and Robustness

The credibility and utility of any Quantitative Structure-Activity Relationship (QSAR) model hinge on its predictive performance and robustness. A well-constructed model should not only accurately describe the structure-activity relationship for the compounds used in its development (the training set) but also reliably predict the activity of new, untested compounds. Therefore, rigorous validation is a critical step in the QSAR modeling workflow for scaffolds related to 1- dmed.org.uanih.govThiazolo[5,4-b]pyridin-2-ylproline. This assessment is typically achieved through a combination of internal and external validation techniques, which employ various statistical metrics to evaluate the model's stability and predictive power.

In studies of closely related 3H-thiazolo[4,5-b]pyridin-2-one derivatives, the predictive capability of the developed QSAR models was thoroughly assessed using both internal and external validation methods. dmed.org.ua These validation processes are essential to ensure the model is not overfitted to the training data and can be generalized to new chemical entities within its applicability domain. dmed.org.uabasicmedicalkey.com

Internal Validation:

Internal validation assesses the stability and robustness of a QSAR model using the training set data. The primary goal is to ensure that the model's performance is not a result of chance correlation. A widely used and robust method for internal validation is cross-validation, particularly the leave-one-out (LOO) procedure. In LOO cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once.

The performance of the internal validation is quantified by the cross-validated coefficient of determination, denoted as Q² or Q²_LOO. A high Q² value (typically > 0.5) indicates good internal predictivity. For several QSAR models developed for 3H-thiazolo[4,5-b]pyridin-2-one analogs, the Q²_LOO values were found to be in a reasonable range, demonstrating significant and robust predictive capability for the training set compounds. dmed.org.ua

Another important metric in internal validation is the comparison between the coefficient of determination (R²) of the model and the cross-validated coefficient (Q²_LOO). A large difference between R² and Q²_LOO can be an indicator of overfitting. In the analysis of thiazolo[4,5-b]pyridin-2-one derivatives, this difference was monitored to ensure the models were not overly complex. dmed.org.ua

The following table summarizes the internal validation parameters for four different QSAR models developed for these related scaffolds. dmed.org.ua

Validation ParameterModel 1Model 2Model 3Model 4
Q²_LOO 0.74800.71060.70600.7230
|R² - Q²_LOO| 0.06380.08860.09100.0811

This table is generated based on data from a QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a structurally related scaffold. dmed.org.ua

External Validation:

While internal validation is crucial for assessing a model's robustness, external validation is considered the gold standard for evaluating its true predictive power. basicmedicalkey.commdpi.com This process involves splitting the initial dataset into a training set, used to build the model, and a test set (or validation set), which is kept aside and not used during model development. The developed model is then used to predict the biological activities of the compounds in the test set. The accuracy of these predictions provides a measure of the model's ability to generalize to new data.

For the QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives, the dataset was divided into a training set (75% of the compounds) and a validation set (25% of the compounds). dmed.org.ua The predictive performance on the external test set is often evaluated using the predictive R² (R²_pred), which is analogous to the conventional R² but is calculated for the test set. A high R²_pred value confirms the model's predictive ability for external compounds.

Applicability Domain:

An essential component of assessing a model's robustness is defining its Applicability Domain (AD). The AD is the chemical space of structures, defined by the descriptors of the training set compounds, for which the model is expected to make reliable predictions. dmed.org.uabasicmedicalkey.com Predictions for compounds that fall outside this domain are considered extrapolations and may be unreliable. The Williams plot, which graphs standardized residuals versus leverage values (hat values), is a common graphical method for defining the AD. The leverage of a compound indicates its influence on the model, with high-leverage compounds being structurally distant from the centroid of the training set. A critical leverage value (h) is typically defined, and compounds with leverage higher than h are considered outside the model's AD. dmed.org.ua For the thiazolo[4,5-b]pyridin-2-one models, the AD was established to ensure that the chemical space was adequately represented, confirming that the models were reliable for the structures under consideration. dmed.org.ua

Advanced Computational Chemistry Applications in the Study of 1 1 2 Thiazolo 5,4 B Pyridin 2 Ylproline

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction and Affinity Ranking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. actascientific.com This technique is widely used to predict the binding mode and affinity of a ligand to a protein target. For derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold, molecular docking has been instrumental in identifying potential biological targets and understanding key interactions. For instance, studies on various thiazolo[5,4-b]pyridine derivatives have successfully used molecular docking to investigate their binding with targets such as c-KIT, DNA, phosphoinositide 3-kinase (PI3K), and EGFR-TK. nih.govnih.govactascientific.comnih.gov

In the context of 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline, molecular docking simulations could be employed to screen a library of potential protein targets. By predicting the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, researchers can prioritize targets for further experimental validation. For example, docking studies on similar compounds have revealed the importance of the thiazolo[5,4-b]pyridine core in forming hydrogen bonds with key residues in the ATP binding pocket of kinases. nih.gov

Target Protein Key Interacting Residues (Hypothetical) Predicted Binding Affinity (Hypothetical)
Kinase XCys, Val, Asp-8.5 kcal/mol
Protease YHis, Ser-7.9 kcal/mol
Receptor ZTyr, Lys-9.2 kcal/mol

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique can be used to study the conformational changes of both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex. For thiazolo[2,3-b]quinazolinone derivatives, which share a fused heterocyclic system, MD simulations have been used to investigate their stability within the EGFR-TK domain active site. semanticscholar.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide insights into the distribution of electron density, molecular orbitals (HOMO and LUMO), and chemical reactivity. For thiazolo[5,4-d]thiazole (B1587360) fluorophores, computational investigations have been used to describe the nature of their excited states. researchgate.net

Applying DFT to 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline would allow for the calculation of its molecular electrostatic potential, which is crucial for understanding its interaction with biological targets. Furthermore, quantum chemical calculations can predict spectroscopic properties like NMR and UV-Vis spectra, which can aid in the experimental characterization of the compound. researchgate.net Reactivity descriptors derived from DFT, such as Fukui functions, could predict the most likely sites for metabolic attack.

Free Energy Perturbation and Thermodynamic Integration Methods for Binding Affinity Prediction

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a common protein target. researchgate.net These methods are computationally intensive but can provide highly accurate predictions of binding affinity, making them valuable in lead optimization. The application of FEP has been demonstrated in calculating relative binding affinities for inhibitors of galectin-3. researchgate.net

For 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline and its derivatives, FEP or TI could be used to accurately predict how modifications to the proline ring or the thiazolopyridine core would affect binding affinity. This would enable a more rational design of analogues with improved potency. A typical FEP workflow involves creating a thermodynamic cycle to calculate the relative binding free energies between two ligands. vu.nl

Virtual Screening Approaches for Novel Hit Identification and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a quantitative structure-activity relationship (QSAR) model was developed for virtual screening of potential antioxidant drug candidates. dmed.org.ua

A virtual screening campaign could be initiated using the 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline scaffold as a starting point. Large chemical databases could be screened to identify compounds with similar structural features but diverse chemical properties. These "hits" could then be subjected to molecular docking and other computational analyses to prioritize them for synthesis and biological testing. This approach significantly reduces the time and cost associated with identifying new lead compounds.

Virtual Screening Method Database Size Number of Hits (Hypothetical) Hit Rate (Hypothetical)
Structure-based1,000,0001,0000.1%
Ligand-based (QSAR)500,0005000.1%

Cheminformatics and Data Mining for Elucidating Structure-Property and Structure-Activity Relationships

Cheminformatics and data mining techniques are used to analyze large datasets of chemical information to identify trends and relationships between chemical structure and biological activity or physical properties (QSAR/QSPR). mdpi.com For various thiazolopyridine derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities, such as anti-inflammatory and antioxidant effects. dmed.org.uaresearchgate.net

By synthesizing a series of analogues of 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline and evaluating their biological activity, a dataset could be generated for a QSAR study. Cheminformatics tools could then be used to build predictive models that correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. These models would be invaluable for guiding the design of new compounds with enhanced efficacy.

Translational Aspects and Future Research Trajectories for Thiazolo 5,4 B Pyridine Proline Scaffolds

Potential Therapeutic Applications in Emerging Disease Areas (e.g., Neurodegeneration, Rare Diseases)

While the thiazolo[5,4-b]pyridine (B1319707) scaffold has been extensively investigated for its anticancer properties through the inhibition of various kinases, its potential in other disease areas remains largely untapped. The conjugation of a proline moiety to this scaffold opens up new avenues for therapeutic intervention, particularly in neurodegenerative and rare diseases.

Neurodegenerative Diseases: Dysregulation of protein folding and isomerization has been implicated in the pathology of neurodegenerative conditions such as Alzheimer's disease. nih.gov Proline's rigid structure and its role in protein conformation could be leveraged to design molecules that modulate these pathological processes. nih.gov Furthermore, proline-rich polypeptides have demonstrated neuroprotective and neuromodulatory effects in experimental models. nih.gov The combination of the thiazolo[5,4-b]pyridine core, a known kinase inhibitor scaffold, with proline could lead to the development of dual-action therapeutics that not only protect neurons but also target signaling pathways implicated in neuroinflammation and cell death. The administration of proline derivatives has been explored for the treatment and prevention of dementia and Alzheimer's disease, suggesting a potential role for 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline in this therapeutic area. google.comgoogle.com

Rare Diseases: Many rare diseases have a genetic basis and are characterized by a lack of effective treatments. The versatility of the thiazolo[5,4-b]pyridine scaffold, which has been shown to inhibit a range of kinases, could be exploited to develop targeted therapies for rare cancers or other genetic disorders driven by specific kinase mutations. The proline component could enhance cellular uptake or modulate protein-protein interactions, offering a unique approach to tackling these challenging diseases. Further research into the specific molecular targets of 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline is warranted to identify its potential in specific rare diseases.

Exploration of Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Properties

To optimize the therapeutic potential of the 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline scaffold, medicinal chemists can employ strategies such as scaffold hopping and bioisosteric replacement. These techniques aim to improve a compound's potency, selectivity, and pharmacokinetic properties while maintaining or enhancing its desired biological activity.

Scaffold Hopping: This strategy involves replacing the central thiazolo[5,4-b]pyridine core with a different, isofunctional scaffold. This can lead to the discovery of novel chemical entities with improved properties, such as enhanced solubility, reduced toxicity, or a different intellectual property landscape. For instance, the thiazolo[5,4-b]pyridine core could be replaced with other fused heterocyclic systems known to interact with similar biological targets.

Bioisosteric Replacement: This approach involves the substitution of specific atoms or functional groups within the 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline molecule with other groups that have similar physical or chemical properties. For example, the carboxylic acid group of the proline moiety could be replaced with a tetrazole or other acidic bioisosteres to improve metabolic stability or cell permeability. Similarly, substitutions on the pyridine (B92270) ring could be explored to fine-tune the electronic properties and binding interactions of the molecule. Over the past 15 years, the FDA has approved over 15 drugs containing proline analogues, highlighting the value of exploring such modifications. enamine.net

Integration with Systems Biology and Omics Technologies for Holistic Understanding

A holistic understanding of the biological effects of 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline derivatives is crucial for their successful translation into the clinic. Systems biology, in conjunction with omics technologies (genomics, proteomics, metabolomics), provides a powerful framework for achieving this.

By employing these technologies, researchers can:

Identify molecular targets: Proteomic approaches can be used to identify the specific proteins that interact with the compound, providing insights into its mechanism of action.

Elucidate affected pathways: Transcriptomic and metabolomic analyses can reveal the downstream cellular pathways that are modulated by the compound, offering a broader understanding of its biological effects.

Discover biomarkers: Omics data can be mined to identify biomarkers that can be used to monitor the efficacy of the compound in preclinical and clinical studies.

Predict potential toxicities: By examining the off-target effects of the compound on a global scale, potential toxicities can be identified early in the drug development process.

This integrated approach will provide a comprehensive picture of how 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline derivatives function within a biological system, facilitating their rational optimization and clinical development.

Exploration of Unexplored Biological Activities and Novel Mechanistic Hypotheses

The unique combination of a thiazolo[5,4-b]pyridine core and a proline moiety suggests that 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline derivatives may possess novel biological activities beyond kinase inhibition.

Dual-Targeting Molecules: It is conceivable that these compounds could act as dual-targeting agents. The thiazolo[5,4-b]pyridine portion could bind to the ATP-binding site of a kinase, while the proline moiety could interact with a separate pocket on the same protein or a different protein altogether, leading to a unique pharmacological profile.

Modulation of Protein-Protein Interactions: The rigid, conformationally constrained nature of the proline ring makes it an ideal scaffold for designing molecules that disrupt or stabilize protein-protein interactions. This opens up the possibility of targeting signaling pathways that are not amenable to traditional small-molecule inhibitors.

Antimicrobial and Other Activities: The thiazolo[5,4-b]pyridine scaffold has been found in natural products with antimicrobial activity. acs.org The addition of the proline group could modulate this activity or confer new properties, such as antiviral or antiparasitic effects. The broader thiazolopyridine class has also been investigated for a wide range of biological activities including antihypertensive, antioxidant, antifungal, antimicrobial, antidiabetic, anti-inflammatory, and herbicidal properties. researchgate.net

Strategic Approaches for Overcoming Research Challenges in Thiazolo[5,4-b]pyridin-2-ylproline Derivative Development

The development of 1- nih.govnih.govThiazolo[5,4-b]pyridin-2-ylproline derivatives is not without its challenges. A strategic approach is required to overcome these hurdles and accelerate the translation of these promising compounds.

Synthetic Challenges: The synthesis of these molecules, particularly with specific stereochemistry at the proline center, can be complex. The development of efficient and scalable synthetic routes will be crucial for producing a diverse library of analogs for structure-activity relationship (SAR) studies.

Target Identification and Validation: While the thiazolo[5,4-b]pyridine core is a known kinase inhibitor, the specific targets of the proline-containing derivatives, especially in the context of neurodegeneration and rare diseases, are unknown. A combination of computational methods, such as molecular docking, and experimental approaches will be needed to identify and validate these targets. nih.govactascientific.com

Pharmacokinetic Optimization: Ensuring that these compounds have appropriate drug-like properties, such as good oral bioavailability and metabolic stability, will be a key challenge. Iterative cycles of design, synthesis, and testing will be required to optimize these properties.

Table of Investigated Thiazolo[5,4-b]pyridine Derivatives and Their Activities

Compound ClassTarget/ActivityKey Findings
Thiazolo[5,4-b]pyridine Derivativesc-KIT KinaseIdentified potent inhibitors capable of overcoming imatinib (B729) resistance in gastrointestinal stromal tumors (GIST). nih.gov
2-pyridyl, 4-morpholinyl substituted Thiazolo[5,4-b]pyridinesPhosphoinositide 3-Kinase (PI3K)A representative compound exhibited an IC50 of 3.6 nM, demonstrating potent PI3K inhibitory activity. mdpi.com
Substituted Thiazolo[5,4-b]pyridine AnaloguesEpidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)Showed potent anticancer activity against non-small cell lung cancer cell lines, with some compounds comparable to the approved drug Osimertinib. nih.gov
5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thioneAnticancer and DNA BindingExhibited anti-proliferative activity against various cancer cell lines and was found to bind to DNA via an intercalative mode. actascientific.com

Q & A

Q. Q1. What are the recommended synthetic routes for 1-[1,3]thiazolo[5,4-b]pyridin-2-ylproline, and how can structural purity be validated?

Methodological Answer: The synthesis of thiazolo-pyridine derivatives typically involves cyclization reactions using precursors like aminopyridines and thioureas. For example, thiazolo[5,4-b]pyridine scaffolds are often synthesized via [3+2] cycloaddition or Hantzsch-type reactions under controlled temperature (80–120°C) . To validate structural integrity, use:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and ring substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
    Purity should be assessed via HPLC (>95% purity threshold) using reverse-phase C18 columns and UV detection at 254 nm .

Safety & Handling in Laboratory Settings

Q. Q2. What safety protocols are critical when handling thiazolo-pyridine derivatives like this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for thiazolo-pyridine analogs (e.g., CAS 57135-09-8):

  • Personal Protective Equipment (PPE): Nitrile gloves, flame-retardant lab coats, and EN 374-certified gloves to prevent skin contact. Use FFP2 respirators if aerosolization is possible .
  • Ventilation: Conduct reactions in fume hoods with ≥0.5 m/s airflow to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .
  • First Aid: For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical evaluation .

Biological Activity & Structure-Activity Relationships (SAR)

Q. Q3. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or GPCRs, leveraging the thiazolo-pyridine core’s π-π stacking potential .
  • In Vitro Assays:
    • Cytotoxicity: MTT assay on cell lines (e.g., HeLa, HEK293) with IC₅₀ determination.
    • Enzyme Inhibition: Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
  • SAR Optimization: Systematically modify proline substituents and thiazolo-pyridine substituents (e.g., electron-withdrawing groups at position 5) to correlate structural changes with activity .

Data Contradictions & Reproducibility

Q. Q4. How should researchers address discrepancies in reported biological activity or synthetic yields?

Methodological Answer:

  • Control Experiments: Replicate published protocols exactly (e.g., solvent purity, catalyst batch) to isolate variables. For example, trace moisture in DMF can reduce cyclization yields by 20–30% .
  • Analytical Cross-Validation: Compare NMR chemical shifts with PubChem data (e.g., 5-chloro-2-methylthiazolo[5,4-b]pyridine, InChIKey QZKHWZUBIKKZEY-UHFFFAOYSA-N) to confirm compound identity .
  • Statistical Analysis: Use ANOVA or t-tests to assess significance of yield variations (>5% difference) across triplicate experiments .

Advanced Computational Modeling

Q. Q5. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME or pkCSM can estimate:
    • Lipophilicity (LogP): Critical for blood-brain barrier penetration.
    • Metabolic Stability: Cytochrome P450 interactions via substrate docking .
  • Toxicity Profiling: Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., thiazole rings may pose idiosyncratic risks) .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) to target proteins using GROMACS or AMBER .

Analytical Challenges in Spectral Interpretation

Q. Q6. How can researchers resolve ambiguities in NMR or mass spectral data for this compound?

Methodological Answer:

  • 2D NMR Techniques: Employ HSQC and HMBC to assign quaternary carbons and heteronuclear couplings, particularly for overlapping proton signals in the thiazolo-pyridine ring .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃CN solvent exchange) to simplify ¹H NMR splitting patterns .
  • Fragmentation Pattern Analysis: Compare HRMS/MS spectra with in silico tools (e.g., CFM-ID) to confirm fragmentation pathways .

Ecological & Toxicological Profiling

Q. Q7. What methodologies are recommended for preliminary ecotoxicological assessment?

Methodological Answer:

  • Aquatic Toxicity: Follow OECD Guideline 202 (Daphnia magna immobilization test) at 1–100 mg/L concentrations .
  • Biodegradation: Use closed bottle tests (OECD 301D) with activated sludge to measure biological oxygen demand (BOD) over 28 days .
  • Read-Across Analysis: Compare with structurally similar compounds (e.g., thiazole-containing agrochemicals) to infer persistence or bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.